1-(Benzenesulfonyl)-L-prolyl chloride
Description
1-(Benzenesulfonyl)-L-prolyl chloride is a specialized acyl chloride derivative combining a benzenesulfonyl group with L-proline, a chiral, cyclic secondary amino acid. The compound’s structure features a sulfonyl chloride moiety attached to a benzene ring, which is further linked to the L-prolyl group. This configuration imparts unique reactivity and stereochemical properties, making it valuable in peptide synthesis and chiral derivatization.
Properties
CAS No. |
72922-83-9 |
|---|---|
Molecular Formula |
C11H12ClNO3S |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 |
InChI Key |
COPNXIKPCBDSDO-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-L-prolyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with L-proline in the presence of a base. The reaction typically involves the use of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion . The reaction is carried out in an organic solvent like dichloroethane (DCE), which acts both as a solvent and a reactant .
Industrial Production Methods: Industrial production of benzenesulfonyl chloride, a precursor to this compound, involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride . The reaction is typically conducted at elevated temperatures (170-180°C) to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-L-prolyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.
Common Reagents and Conditions:
Amines and Alcohols: For the formation of sulfonamides and sulfonate esters, common reagents include primary and secondary amines, and alcohols.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
1-(Benzenesulfonyl)-L-prolyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-L-prolyl chloride involves the formation of a sulfonamide or sulfonate ester through nucleophilic substitution reactions. The benzenesulfonyl group acts as an electrophile, reacting with nucleophiles such as amines or alcohols to form the corresponding products . The molecular targets and pathways involved depend on the specific bioactive derivatives formed from this compound.
Comparison with Similar Compounds
Hydrolysis and Alkaline Treatment
1-(Benzenesulfonyl)-L-prolyl chloride is expected to exhibit moderate reactivity due to steric hindrance from the bulky prolyl group. This contrasts with:
- Benzenesulfonyl chloride : Requires 3 hours of stirring at room temperature or 1 hour of reflux with 2.5 M NaOH for >99.98% destruction .
- p-Toluenesulfonyl chloride : Less reactive, necessitating 24 hours of stirring with NaOH .
- Acetyl chloride : Highly reactive, undergoing immediate hydrolysis without prolonged stirring .
The L-prolyl group likely slows reactivity compared to simpler sulfonyl chlorides but retains sufficient electrophilicity for acylating amines or alcohols in synthetic applications.
Physical and Chemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility (Polar Solvents) | Stability to Moisture |
|---|---|---|---|---|
| This compound* | ~300 (estimated) | Not reported | Moderate (DMF, DCM) | Sensitive |
| Benzenesulfonyl chloride | 176.62 | 44–46 | High (ether, benzene) | Moderate |
| p-Toluenesulfonyl chloride | 190.65 | 67–70 | High (THF, acetone) | Moderate |
| Methanesulfonyl chloride | 114.55 | −20 | High (water-reactive) | Low |
*Estimated based on structural analogs .
The prolyl group enhances solubility in polar aprotic solvents (e.g., DMF) but reduces stability under humid conditions compared to benzenesulfonyl chloride .
Hazard Profiles
| Compound | GHS Classification | Key Hazard Statements |
|---|---|---|
| This compound* | Skin corrosion (1B), eye damage (1), acute toxicity (4) | H314, H318, H302 |
| Benzenesulfonyl chloride | Skin corrosion (1B), eye damage (1), acute toxicity (4) | H314, H318, H302, H371 (systemic toxicity) |
| p-Toluenesulfonyl chloride | Similar to benzenesulfonyl chloride | H314, H318 |
| Acetyl chloride | Flammable (2), skin corrosion (1A) | H225, H314 |
*Inferred from benzenesulfonyl chloride data .
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